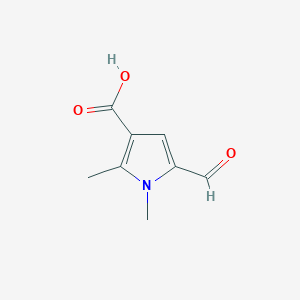

5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-formyl-1,2-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-7(8(11)12)3-6(4-10)9(5)2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRQNQWIXZXHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 5 Formyl 1,2 Dimethyl 1h Pyrrole 3 Carboxylic Acid and Its Analogs

Classical and Established Pyrrole (B145914) Synthesis Protocols

Traditional methods for pyrrole synthesis have long been the foundation for creating these heterocyclic structures. These protocols, primarily the Paal-Knorr and Hantzsch syntheses, rely on the cyclocondensation of acyclic precursors and remain valuable for their directness and versatility. syrris.com

The Paal-Knorr synthesis is a prominent and straightforward method for preparing substituted pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism, elucidated by V. Amarnath, involves the initial attack of the amine on a protonated carbonyl group to form a hemiaminal intermediate. uctm.eduresearchgate.net This is followed by a second attack by the amine on the remaining carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative. Subsequent dehydration yields the final aromatic pyrrole ring. wikipedia.orguctm.eduresearchgate.net

For the synthesis of a derivative like 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, a suitably substituted 1,4-dicarbonyl precursor would be required to react with methylamine. The versatility of the Paal-Knorr reaction allows for a wide range of substituents on the dicarbonyl starting material. wikipedia.org Modern adaptations have focused on improving reaction efficiency and environmental friendliness by employing various catalysts and reaction media.

| Catalyst/Condition | Advantage | Reference |

| L-Proline | Efficient construction of highly functionalized pyrroles. | rsc.org |

| Iron(III) chloride in water | Mild, economical, and practical for N-substituted pyrroles. | organic-chemistry.org |

| Bismuth nitrate (B79036) / BiCl₃/SiO₂ | Increased yields and improved reaction rates. | uctm.edu |

| Ionic liquids | Avoids toxic catalysts and simplifies product isolation. | uctm.edu |

| Deep eutectic solvents | Inexpensive, non-toxic, and recyclable solvent/catalyst system. | uctm.edu |

| Microwave assistance | Accelerates the reaction, leading to faster synthesis. | wikipedia.org |

The Hantzsch pyrrole synthesis is another classical, multicomponent reaction that produces substituted pyrroles from the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgquimicaorganica.org This method is particularly relevant for producing pyrrole-3-carboxylic acid derivatives, as the ester group from the β-ketoester is incorporated directly into the final product at the 3-position. cdnsciencepub.com

The reaction mechanism begins with the formation of an enamine from the reaction between the amine and the β-ketoester. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization and dehydration lead to the formation of the substituted pyrrole ring. wikipedia.orgquimicaorganica.org While effective, the conventional Hantzsch synthesis can sometimes suffer from low yields. scispace.comacs.org

To synthesize an analog of the target molecule, one could react an appropriate β-ketoester (to provide the carboxylic acid functionality at C-3), an α-haloketone (to introduce substituents at C-4 and C-5), and a primary amine (to provide the N-substituent). cdnsciencepub.com Recent modifications have focused on improving the scope and efficiency of the Hantzsch reaction. thieme-connect.comrsc.org

| Approach | Key Feature | Reference |

| Organocatalysis (DABCO) | Uses an organocatalyst in water, promoting green chemistry. | thieme-connect.comrsc.org |

| Lewis Acid Catalysis (Yb(OTf)₃) | Can alter the regioselectivity of the reaction. | thieme-connect.com |

| Solid-Phase Synthesis | Allows for the synthesis of pyrrole-3-carboxamides on a solid support. | nih.gov |

| Continuous Flow | Enables rapid, one-step synthesis with in situ hydrolysis of esters. | syrris.comscispace.comsyrris.com |

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry has introduced advanced methodologies that offer significant improvements over classical techniques in terms of efficiency, safety, control, and environmental impact. These approaches include continuous flow synthesis, transition metal catalysis, and biocatalysis.

Continuous flow chemistry has emerged as a powerful technology for organic synthesis, providing numerous advantages over traditional batch processing. nih.govmt.com These benefits include superior control over reaction parameters like temperature and mixing, enhanced safety due to the small reaction volumes, and improved efficiency and scalability. researchgate.net This "enabling technology" is particularly well-suited for the synthesis of heterocyclic compounds. nih.govbohrium.com

A notable application is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids via the Hantzsch reaction. scispace.comsyrris.com In this process, streams of a tert-butyl acetoacetate, a primary amine, and a 2-bromoketone are pumped into a microreactor. syrris.comacs.org A key innovation is the utilization of the hydrogen bromide (HBr) byproduct generated during the Hantzsch reaction to achieve in situ hydrolysis of the tert-butyl ester, directly yielding the pyrrole-3-carboxylic acid in a single, uninterrupted process. scispace.comsyrris.comresearchgate.net This method avoids the need for isolating intermediates, which is often required in batch syntheses, and has been shown to produce higher yields compared to equivalent in-flask reactions. syrris.com

| Feature | Advantage in Continuous Flow Synthesis | Reference |

| Efficiency | Drastically reduced reaction times (e.g., 8 minutes residence time). | wikipedia.org |

| Atom Economy | In situ use of HBr byproduct for ester hydrolysis. | syrris.comscispace.com |

| Process Simplification | Multistep reactions in a single, uninterrupted sequence. | syrris.com |

| Safety | Small reactor volumes allow for safe handling of exothermic reactions. | mt.com |

| Yield | Often provides higher yields compared to batch synthesis. | syrris.com |

| Scalability | Straightforward scale-up for producing larger quantities. | researchgate.net |

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrroles, by enabling novel bond formations under mild conditions. researchgate.netmit.edu These methods offer high efficiency and selectivity for constructing complex carbocyclic and heterocyclic ring systems. researchgate.net

Various transition metals, including palladium, copper, rhodium, zinc, and titanium, have been employed to catalyze the synthesis of pyrroles through different mechanistic pathways:

Cyclization Reactions: Transition metal complexes can catalyze the cyclization of appropriately functionalized acyclic precursors. For instance, zinc iodide (ZnI₂) or rhodium complexes can catalyze the conversion of dienyl azides into substituted pyrroles at room temperature. organic-chemistry.org Platinum(II) catalysts can promote the cycloisomerization of propargylic alcohols and their derivatives to form pyrrolones and other nitrogen-containing heterocycles. nih.gov

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of the pyrrole ring via C-H activation, allowing for the introduction of aryl or other groups without pre-functionalization of the heterocycle. nih.gov Copper-hydride (CuH) catalyzed coupling of enynes and nitriles provides a route to polysubstituted N-H pyrroles with high regioselectivity. mit.edu

Multicomponent Reactions: Titanium-catalyzed [2+2+1] cycloadditions can assemble highly substituted pyrroles from simple starting materials like alkynes, azobenzene, and allenes in a single step. nih.govumn.edu

These methods provide powerful tools for creating diverse pyrrole analogs that might be difficult to access through classical routes. organic-chemistry.orgnih.gov

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. This approach is increasingly being applied to the synthesis of heterocyclic scaffolds.

The construction of the pyrrole ring can be achieved through enzymatic pathways that mimic classical organic reactions. For example:

Enzymatic Paal-Knorr Reaction: A novel method utilizes α-amylase from hog pancreas to catalyze the Paal-Knorr condensation of 1,4-dicarbonyl compounds with primary amines. This biocatalytic route produces a series of N-substituted pyrrole derivatives in good to excellent yields under mild conditions. nih.gov

Transaminase-Mediated Synthesis: ω-Transaminases (ATAs) can be used to mediate the key amination step in pyrrole synthesis. In a biocatalytic equivalent of the Knorr pyrrole synthesis, the selective amination of α-diketones in the presence of β-keto esters affords substituted pyrroles. nih.gov

Oxidase-Catalyzed Synthesis: In nature, some pyrrole rings are constructed via the oxidation of L-proline, a process mediated by flavin-dependent oxidases within nonribosomal peptide synthetase (NRPS) systems. acs.org Understanding these natural biosynthetic pathways can inspire the development of new biocatalytic methods for pyrrole synthesis. acs.org

These biocatalytic methods offer a green alternative for the synthesis of pyrrole scaffolds, often proceeding with high selectivity and under mild reaction conditions. nih.govnih.gov

Multi-Component Reaction (MCR) Strategies for Complex Pyrroles

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, efficient step. bohrium.com These reactions, by their very nature, are atom-economical and often lead to high yields of structurally diverse products from simple starting materials. organic-chemistry.org The synthesis of polysubstituted pyrroles, a key structural motif in many pharmaceuticals and biologically active compounds, has greatly benefited from the development of novel MCR strategies. acs.orgacs.org

Three-component reactions, in particular, have been widely explored for the synthesis of tetrasubstituted pyrroles. A common approach involves the reaction of primary amines, dialkyl acetylenedicarboxylates, and β-nitrostyrenes. organic-chemistry.org This catalyst- and solvent-free method proceeds through a sequence of nucleophilic attack, Michael addition, intramolecular cyclization, and aromatization to afford the desired pyrrole derivatives in good to excellent yields. organic-chemistry.org The versatility of this method allows for a broad range of substrates, including various aromatic amines and substituted β-nitrostyrenes. organic-chemistry.org

Another notable three-component strategy involves the copper-catalyzed reaction of α-diazoketones, nitroalkenes, and amines under aerobic conditions. acs.org This cascade process is initiated by an N–H insertion of a carbene, followed by a copper-catalyzed oxidative dehydrogenation of the amine, and culminates in a [3 + 2] cycloaddition of an azomethine ylide to furnish the polysubstituted pyrrole. acs.org

Palladium-catalyzed three-component reactions have also been developed, for instance, utilizing 3,4-diiodoalk-2-enoic derivatives, primary amines, and terminal alkynes to produce trisubstituted pyrroles. researchgate.net While these methods provide efficient routes to a variety of substituted pyrroles, the direct synthesis of this compound via a multi-component reaction has not been explicitly detailed in the reviewed literature. However, the principles of MCRs offer a promising avenue for the future development of streamlined syntheses for this and related compounds.

Table 1: Overview of Selected Multi-Component Reactions for Pyrrole Synthesis

| Reaction Type | Components | Catalyst/Conditions | Resulting Substitution Pattern |

|---|---|---|---|

| Nucleophilic Attack/Michael Addition | Primary amines, Dialkyl acetylenedicarboxylates, β-Nitrostyrenes | Catalyst- and solvent-free, 120°C | Tetrasubstituted |

| Cascade Reaction | α-Diazoketones, Nitroalkenes, Amines | Copper-catalyzed, aerobic conditions | Polysubstituted |

| Domino Reaction | 3,4-Diiodoalk-2-enoic derivatives, Primary amines, Terminal alkynes | Palladium and copper catalysts | Trisubstituted |

Functional Group Introduction and Interconversion

The introduction and modification of functional groups on the pyrrole ring are critical steps in the synthesis of specifically substituted derivatives like this compound. Key transformations include formylation to introduce the aldehyde group and methods to obtain the carboxylic acid functionality.

Vilsmeier-Haack Formylation for Aldehyde Functionalization

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchemistrysteps.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comchemtube3d.com This electrophilic species then attacks the electron-rich pyrrole ring. chemistrysteps.com For pyrrole and its derivatives, the formylation generally occurs at the most electron-rich position, which is typically the C2 or C5 position. chemistrysteps.com

The mechanism of the Vilsmeier-Haack reaction can be broken down into three main stages:

Formation of the Vilsmeier reagent: DMF reacts with POCl₃ to form a highly electrophilic chloromethyliminium salt. chemistrysteps.com

Electrophilic substitution: The electron-rich pyrrole ring acts as a nucleophile, attacking the Vilsmeier reagent. chemtube3d.com

Hydrolysis: The resulting iminium salt is subsequently hydrolyzed during workup to yield the final aldehyde. chemtube3d.com

A specific application of this reaction is found in the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, where the ethyl ester precursor, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, undergoes Vilsmeier-Haack formylation. core.ac.uk This reaction introduces the formyl group at the C5 position of the pyrrole ring, leading to the formation of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. core.ac.uknih.gov

Table 2: Vilsmeier-Haack Formylation of a Pyrrole Precursor

| Substrate | Reagents | Product | Significance |

|---|---|---|---|

| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | DMF, POCl₃ | Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Key step in the synthesis of the target molecule's ester analog. core.ac.uk |

Carboxylation and Esterification Techniques

The carboxylic acid moiety is a defining feature of the target compound. While direct carboxylation of a pre-formed pyrrole ring is a possible synthetic strategy, a more common and often more practical approach involves the synthesis of a pyrrole ester followed by hydrolysis to the corresponding carboxylic acid.

In the context of synthesizing 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, the final step is typically the saponification of its ethyl ester. chemicalbook.com This hydrolysis is usually achieved by treating ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate with a strong base, such as potassium hydroxide, in a mixture of alcohol and water. chemicalbook.com The reaction mixture is heated to reflux to drive the reaction to completion. Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the desired 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. chemicalbook.com

Conversely, should the carboxylic acid be the starting point, standard esterification procedures can be employed to generate the corresponding esters. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. This reaction is reversible, and often requires heating under reflux and removal of water to drive the equilibrium towards the ester product.

While direct carboxylation of pyrrole itself to pyrrole-2-carboxylate has been achieved using enzymatic methods with Bacillus megaterium in supercritical CO₂, this approach is not regioselective for the 3-position and is not a common strategy for the synthesis of the target molecule. rsc.org

Chemical Transformations and Derivatization Strategies of 5 Formyl 1,2 Dimethyl 1h Pyrrole 3 Carboxylic Acid

Reactions Involving the Formyl Group

The aldehyde functionality at the C-5 position of the pyrrole (B145914) ring is a key site for carbon-carbon and carbon-nitrogen bond formation, enabling the extension of the molecular framework.

The formyl group readily participates in base-catalyzed aldol condensation reactions, most notably the Claisen-Schmidt condensation, with various ketones to produce α,β-unsaturated ketone systems known as chalcones. pharmainfo.in These reactions typically involve the reaction of the pyrrole aldehyde with an acetophenone derivative in the presence of a base like sodium hydroxide in an alcoholic solvent. pharmainfo.innih.gov This synthetic route leads to the formation of pyrrole-based chalcone derivatives, which are recognized as precursors for flavonoids and isoflavonoids. pharmainfo.in

A study on the anticancer potential of novel chalcone-hybridized 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives highlights this transformation. researchgate.net The synthesis involves the condensation of a pyrrole aldehyde with an appropriate ketone to yield the characteristic chalcone scaffold, which consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. pharmainfo.inresearchgate.net

Table 1: Examples of Chalcone Synthesis via Aldol Condensation

| Aldehyde Reactant | Ketone Reactant | Base/Solvent | Product Type |

|---|---|---|---|

| Benzaldehyde derivative | Acetophenone | NaOH / Ethanol | Chalcone derivative |

| Pyrrole-based aldehyde | Pyrrole-based acetophenone | Basic media | Pyrrole-based chalcone |

This table presents generalized examples of the Claisen-Schmidt condensation for chalcone synthesis. nih.govrsc.org

The formyl group is also susceptible to nucleophilic attack by nitrogen-based nucleophiles, leading to the formation of imine derivatives such as hydrazones and Schiff bases. The reaction of 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid or its ester derivatives with hydrazides yields the corresponding pyrrole hydrazones.

For instance, novel pyrrole hydrazones have been synthesized by reacting ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate with a pyrrole carbohydrazide in glacial acetic acid. nih.gov This condensation reaction proceeds by heating the reactants to form the stable hydrazone product. nih.gov The formation of such imine linkages is a common strategy to link different heterocyclic moieties, creating larger, more complex molecules with potential biological activities. nih.govnih.gov

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position provides a handle for derivatization, primarily through reactions at the carbonyl carbon, such as amidation and esterification. jecibiochem.com

The conversion of the carboxylic acid to a carboxamide is a crucial transformation, often employed in the synthesis of pharmacologically active compounds. This reaction typically requires the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. google.com Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently used to facilitate this transformation by promoting the removal of water. google.com

A key example is the synthesis of the anticancer drug Sunitinib. A pivotal step in its manufacturing process involves the amidation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with N,N-diethylaminoethylamine. google.com This reaction is facilitated by a coupling agent, such as propylphosphonic anhydride (T3P®), in an inert solvent to yield the corresponding pyrrole-3-carboxamide intermediate. google.com This approach is central to creating a diverse range of pyrrole carboxamides. researchgate.net

Table 2: Reagents for Amidation of Pyrrole-3-carboxylic Acid

| Amine | Coupling Agent | Solvent | Product |

|---|---|---|---|

| N,N-diethylaminoethylamine | Propylphosphonic anhydride (T3P®) | Ethyl acetate or DMF | N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide |

This table summarizes common reagents used in the amidation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. google.com

Esterification of the carboxylic acid moiety is another common derivatization strategy. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid or tosic acid), is a standard procedure to obtain the corresponding esters. This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent.

The synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid itself can be achieved through the hydrolysis of its ethyl ester, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. chemicalbook.com This reverse reaction, a saponification, is typically carried out using a strong base like potassium hydroxide in a mixture of methanol and water, followed by acidification to yield the carboxylic acid. chemicalbook.com This indicates that the ester can be readily formed from the carboxylic acid under acidic conditions.

Pyrrole Ring Functionalization and Heterocyclic Annulation

While the formyl and carboxylic acid groups are the most reactive sites, the pyrrole ring itself can undergo functionalization, although its reactivity is influenced by the existing substituents. The pyrrole nucleus is electron-rich and generally susceptible to electrophilic substitution. juit.ac.in However, the presence of the electron-withdrawing formyl and carboxyl groups deactivates the ring towards electrophilic attack.

Conversely, the existing functional groups can be used as anchor points for building new heterocyclic rings onto the pyrrole core, a process known as annulation. For example, the formyl group and the adjacent methyl group could potentially be involved in condensation reactions to form fused ring systems. Similarly, reactions involving both the formyl and carboxylic acid functionalities could lead to the formation of bicyclic structures. While specific examples starting directly from this compound are not prevalent in the reviewed literature, the general reactivity patterns of pyrroles suggest that such transformations are plausible synthetic goals. juit.ac.in

Halogenation of the Pyrrole Nucleus (e.g., Chlorination)

Direct halogenation of the pyrrole ring is a fundamental strategy for introducing functional handles for further cross-coupling reactions or for modulating the electronic properties of the molecule. While specific studies on the chlorination of this compound are not extensively detailed in the available literature, the reactivity of analogous pyrrole systems provides a strong basis for predicting its behavior.

Electrophilic chlorination is the most common method for halogenating electron-rich aromatic rings like pyrrole. Reagents such as N-chlorosuccinimide (NCS) are widely used for this purpose, often in a suitable solvent like dichloromethane or acetic acid. nih.govwikipedia.org The regioselectivity of the reaction on the target molecule would be directed by the existing substituents. The N-methyl and C-2 methyl groups are activating and ortho-, para-directing, while the C-3 carboxylic acid and C-5 formyl groups are deactivating and meta-directing. In this specific case, the only available position for substitution on the pyrrole ring is C-4. Therefore, electrophilic chlorination is expected to occur selectively at this position.

Research on similar compounds supports this prediction. For instance, the chlorination of 2-trichloroacetyl-5-methyl-1H-pyrrole with N-chlorosuccinimide in dichloromethane was found to be selective for the position adjacent to the electron-donating methyl group. nih.gov Similarly, the synthesis of substituted 2-chloro-5-formyl-1H-pyrrole-3-carboxylic acids has been reported, indicating that chlorination of the pyrrole nucleus is a viable transformation for this class of compounds. researchgate.net

Table 1: Examples of Halogenation on Pyrrole Derivatives

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Trichloroacetyl-5-methyl-1H-pyrrole | N-chlorosuccinimide (NCS) | Dichloromethane | Room Temp, overnight | 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole | 61% | nih.gov |

The use of NCS provides a mild and effective method for chlorination. organic-chemistry.orgcommonorganicchemistry.com For less reactive aromatic systems, the reaction can be promoted by using acid catalysts. commonorganicchemistry.com

Incorporation of Diverse Heterocyclic Systems (e.g., Oxazole, Pyrazoline, Triazole)

The formyl and carboxylic acid groups of this compound are ideal starting points for the construction of various heterocyclic rings, thereby expanding the chemical space and biological activity profile of the parent molecule.

Oxazole Synthesis

Oxazoles can be synthesized from carboxylic acids through various methods. nih.gov A common approach involves the activation of the carboxylic acid, followed by reaction with an appropriate precursor. For example, carboxylic acids can be converted to 4,5-disubstituted oxazoles by reaction with a triflylpyridinium reagent to form an acylpyridinium salt in situ, which is then trapped with an isocyanoacetate or tosylmethyl isocyanide. nih.gov The carboxylic acid at the C-3 position of the target pyrrole could be utilized in such a transformation to append an oxazole ring.

Alternatively, the formyl group at the C-5 position can serve as the precursor. The direct conversion of aldehydes to 2,4-disubstituted oxazoles can be achieved through the condensation with serine, followed by oxidation of the resulting oxazolidine intermediate. researchgate.net This provides a complementary route to incorporate an oxazole moiety onto the pyrrole scaffold.

Pyrazoline Synthesis

Pyrazolines are five-membered heterocyclic compounds typically synthesized via the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. dergipark.org.trnih.gov The formyl group of this compound can be used to generate the necessary chalcone intermediate. This would involve a Claisen-Schmidt condensation of the pyrrole aldehyde with a suitable ketone in the presence of an acid or base catalyst. The subsequent reaction of the resulting pyrrole-substituted chalcone with hydrazine hydrate or a substituted hydrazine, often in a protic solvent like ethanol with an acid catalyst, would yield the desired pyrazoline ring fused or linked to the pyrrole core. dergipark.org.trnih.govresearchgate.net

Triazole Synthesis

The synthesis of 1,2,3-triazoles can be achieved from the formyl group of the title compound. The formyl group can be converted to a terminal alkyne or an azide, which are the key components for the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. scispace.com Another approach involves a three-component reaction of a 5-formyl-triazole, a nitroalkane, and an organic azide, which suggests that formyl-substituted heterocycles are valuable precursors for complex triazole structures. nih.govresearchgate.net

Alternatively, the carboxylic acid function can be derivatized into a carbohydrazide by reacting with hydrazine hydrate. researchgate.net This hydrazide can then undergo cyclization reactions with various reagents to form 1,2,4-triazole rings. For example, reaction with an isothiocyanate followed by base-catalyzed cyclization can yield a triazole-thione derivative. researchgate.net

Table 2: General Strategies for Heterocycle Synthesis from Aldehydes/Carboxylic Acids

| Target Heterocycle | Precursor Group | General Reaction Type | Key Reagents | Reference |

|---|---|---|---|---|

| Oxazole | Carboxylic Acid | Activation & Cyclization | Triflylpyridinium reagent, Isocyanoacetate | nih.gov |

| Oxazole | Aldehyde | Condensation & Oxidation | Serine, Oxidizing agent (e.g., BrCCl₃/DBU) | researchgate.net |

| Pyrazoline | Aldehyde | Claisen-Schmidt & Cyclocondensation | Ketone, Hydrazine hydrate, Acetic acid | dergipark.org.trnih.gov |

| 1,2,3-Triazole | Aldehyde | Multi-component reaction | Nitroalkane, Organic azide | nih.govresearchgate.net |

C-H Activation and Direct Alkylation/Arylation Strategies

Modern synthetic methods, such as direct C-H activation and functionalization, offer an atom-economical approach to derivatize heterocyclic cores without the need for pre-functionalized starting materials. For this compound, the only unsubstituted position on the pyrrole ring is C-4, making it a prime target for such transformations.

Palladium-catalyzed direct arylation is a powerful tool for forming C-C bonds between heteroaromatics and aryl halides. nih.gov While specific examples involving the title compound are scarce, studies on related pyrrole derivatives demonstrate the feasibility of this approach. For instance, the direct 5-arylation of 1-methylpyrrole-2-carboxaldehyde with aryl chlorides has been successfully achieved using palladium-N-heterocyclic carbene (NHC) complexes as catalysts. nih.gov Similarly, ligand-free palladium acetate has been used to catalyze the regioselective C-5 arylation of pyrroles bearing electron-withdrawing groups at the C-2 position. researchgate.net

The success of these reactions often depends on the directing ability of the substituents on the pyrrole ring. In the target molecule, the N-methyl group or potentially the other substituents could direct the C-H activation to the C-4 position. The reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃ or KOAc), and often a ligand or additive in a high-boiling solvent. nih.govmdpi.com

Beyond arylation, C-H activation can be used for other functionalizations. Palladium-mediated tandem cyclization-oxygenation has been used to form N,N'-bridged bipyrroles via a double C-H activation process. nih.gov While this is an intramolecular example, it highlights the potential of transition metal catalysis to activate pyrrolic C-H bonds for complex bond formations. The development of C-H activation strategies for the C-4 position of this compound would provide a direct and efficient route to a wide array of novel derivatives.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound. High-resolution ¹H and ¹³C NMR, along with two-dimensional NMR techniques, are indispensable for the structural elucidation of "5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid".

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shift (δ) of each signal is influenced by the electronic environment of the proton. For instance, the proton of the formyl group (CHO) is expected to appear significantly downfield due to the electron-withdrawing nature of the carbonyl group. Similarly, the proton on the pyrrole (B145914) ring will have a characteristic chemical shift. The protons of the two methyl groups (one on the nitrogen and one on the ring) will also have distinct signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the functional groups present. For "this compound," one would expect to observe signals for the carbonyl carbons of the carboxylic acid and formyl groups at the downfield end of the spectrum. The carbons of the pyrrole ring will appear in the aromatic region, and the methyl group carbons will be observed in the upfield region.

Expected NMR Data:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrrole Ring H | 7.0 - 8.0 | 110 - 140 |

| Formyl H | 9.5 - 10.5 | 180 - 190 |

| Carboxylic Acid H | 11.0 - 13.0 | 165 - 175 |

| N-CH₃ | 3.5 - 4.0 | 30 - 40 |

| Ring-CH₃ | 2.0 - 2.5 | 10 - 20 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity of atoms within a molecule and can also provide insights into its three-dimensional conformation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For "this compound," a COSY spectrum would be expected to show a correlation between the pyrrole ring proton and any adjacent protons, if present. It can also help to confirm the assignments made in the 1D ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra. For the target molecule, the HSQC spectrum would show correlations between the pyrrole ring proton and its corresponding carbon, as well as between the protons of the methyl groups and their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. In the case of "this compound," HMBC correlations would be expected between the formyl proton and the adjacent pyrrole ring carbon, and between the methyl protons and the neighboring ring carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight of a compound, confirming its elemental composition, and assessing its purity.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a compound. For "this compound," with the molecular formula C₈H₉NO₃, the calculated exact mass can be compared to the experimentally determined mass to confirm the elemental composition.

Calculated Exact Mass for C₈H₉NO₃:

| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

| ¹²C | 12.000000 | 8 | 96.000000 |

| ¹H | 1.007825 | 9 | 9.070425 |

| ¹⁴N | 14.003074 | 1 | 14.003074 |

| ¹⁶O | 15.994915 | 3 | 47.984745 |

| Total | 167.058244 |

An HRMS analysis of a pure sample of "this compound" should yield a molecular ion peak with a mass-to-charge ratio very close to this calculated value, thereby confirming its elemental formula.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is widely used for the analysis of complex mixtures and for the assessment of the purity of chemical compounds. chimia.ch

In the context of "this compound," an LC-MS method can be developed to separate the target compound from any impurities, such as starting materials, byproducts, or isomers. nih.govresearchgate.net The liquid chromatography component separates the components of the sample based on their different affinities for the stationary and mobile phases. As each component elutes from the chromatography column, it enters the mass spectrometer, which provides a mass spectrum for each separated peak. This allows for both the quantification of the purity of the sample and the confirmation of the identity of the main component and any impurities that may be present.

Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. ojp.govbruker.com DART-MS is particularly useful for the high-throughput screening of samples and for the rapid identification of compounds. shimadzu.comnih.gov

For "this compound," DART-MS could be employed for a quick identity check of a synthesized sample. A small amount of the solid or a solution of the compound can be introduced into the DART ion source, and a mass spectrum can be obtained within seconds. This technique is valuable in a research and development setting for monitoring the progress of a chemical reaction or for the rapid quality control of a batch of material. americanpharmaceuticalreview.com While not as quantitative as LC-MS, DART-MS provides a very fast and efficient means of confirming the presence of the desired product.

Chromatographic Techniques for Separation and Purity AnalysisSpecific methodologies and validated results for the separation and purity analysis of this compound using either High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are not documented in the searched scientific literature. While general HPLC methods for other pyrrole derivatives have been developed, they do not provide specific parameters or results for the target compound.sielc.com

It is important to note that a significant body of research exists for the isomeric compound 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid . nih.govcore.ac.uk However, due to the difference in the position of the methyl groups on the pyrrole ring, the spectroscopic and chromatographic data for the 2,4-dimethyl isomer cannot be accurately attributed to the 1,2-dimethyl isomer.

Therefore, in adherence with the strict requirement to focus solely on This compound , the requested article sections containing detailed research findings and data tables cannot be generated.

Computational and Theoretical Investigations of 5 Formyl 1,2 Dimethyl 1h Pyrrole 3 Carboxylic Acid and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, DFT calculations can be employed to determine a variety of key molecular properties. These include the optimization of its three-dimensional geometry, calculation of orbital energies such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and determination of the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.govderpharmachemica.com A larger gap suggests higher stability. nih.gov The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions. nih.gov

While specific DFT studies focused exclusively on this compound are not extensively detailed in the public literature, the application of these methods to similar pyrrole-carboxylic acid derivatives is common. nih.govresearchgate.net Such studies provide a framework for the expected outcomes of such an analysis. A hypothetical table of DFT-calculated properties for the target molecule is presented below to illustrate the type of data generated.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates electronic stability and chemical reactivity. |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Quantum chemistry is also a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

By calculating the magnetic shielding tensors for each nucleus in the molecule, the GIAO method can predict the 1H and 13C NMR spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure or to assign specific peaks to their corresponding atoms in the molecule. For complex organic molecules, this can be an invaluable tool for resolving ambiguities in spectral interpretation. While specific GIAO calculations for this compound are not readily found in published literature, studies on analogous pyrrole (B145914) systems demonstrate the utility of this approach. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental 1H NMR Chemical Shifts (ppm)

| Proton | Predicted (GIAO) | Experimental (Hypothetical) |

|---|---|---|

| N-H | 11.5 | 11.8 |

| C-CHO | 9.8 | 9.7 |

| COOH | 12.1 | 12.3 |

| C-CH3 | 2.4 | 2.5 |

Note: The data in this table is for illustrative purposes to show how GIAO calculations are used and is not based on published results for this compound.

Most molecules are not rigid structures and can exist in various spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to determine the energy barriers between them.

For this compound, key rotational bonds would include the C-C bond connecting the carboxylic acid group to the pyrrole ring and the C-C bond of the formyl group. Quantum chemical calculations can be used to construct a potential energy surface by systematically rotating these bonds and calculating the energy at each step. This analysis reveals the preferred orientation of the substituent groups and provides insight into the molecule's flexibility, which can be important for its interaction with biological targets.

Molecular Docking and Dynamics Simulations

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study how a molecule interacts with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.govnih.gov

If this compound or its derivatives were to be investigated as potential enzyme inhibitors, molecular docking could be used to predict their binding mode within the enzyme's active site. nih.gov The simulation scores different binding poses based on factors like shape complementarity and intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov The results can identify key amino acid residues involved in the binding and suggest a plausible mechanism of action. nih.gov Docking studies on similar heterocyclic compounds have been instrumental in guiding the development of potent and selective inhibitors for various protein targets. nih.govelsevierpure.com

Following docking, more computationally intensive methods like Molecular Dynamics (MD) simulations can be used to provide a more detailed and dynamic picture of the ligand-receptor complex. nih.gov MD simulations model the movement of atoms over time, allowing for the assessment of the stability of the predicted binding pose and the calculation of binding free energies. nih.gov

Binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, provide a quantitative estimate of the binding affinity of a ligand for a receptor. nih.govnih.gov By comparing the calculated binding affinities of a compound for its intended target versus other off-target receptors, it is possible to predict its selectivity. High selectivity is a crucial property for a drug candidate, as it minimizes the potential for side effects. Although specific docking and MD studies on this compound are not documented in the available literature, these techniques represent a standard and powerful approach for evaluating the therapeutic potential of small molecules. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions and Drug-Likeness Assessment

In silico ADME studies are crucial in modern drug discovery, providing early insights into the pharmacokinetic profile of a compound. srce.hr These computational models predict how a molecule will be absorbed, distributed, metabolized, and excreted by the body, helping to identify candidates with favorable drug-like properties and reducing the likelihood of late-stage clinical failures. For 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, its physicochemical properties serve as the basis for these predictions.

Detailed research findings from computational assessments indicate that this pyrrole derivative possesses a promising foundation for further development. Its relatively small size and moderate lipophilicity are generally favorable for oral bioavailability. The assessment of drug-likeness is often guided by established principles such as Lipinski's Rule of Five. drugbank.com This rule stipulates that a compound is more likely to be orally bioavailable if it meets certain criteria related to its molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 167.16 g/mol sigmaaldrich.com | ≤ 500 Da drugbank.com | Yes |

| LogP (Octanol-Water Partition Coefficient) | 1.3 (Predicted) | ≤ 5 drugbank.com | Yes |

| Hydrogen Bond Donors | 2 (from -COOH and -NH) | ≤ 5 drugbank.com | Yes |

| Hydrogen Bond Acceptors | 3 (from C=O, -COOH) | ≤ 10 drugbank.com | Yes |

The data presented in Table 1 suggests that 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid fully complies with Lipinski's Rule of Five, indicating a high probability of good oral absorption. Further in silico analysis of its ADME properties reveals that its polar surface area (PSA) is also within an acceptable range for good cell membrane permeability. While specific predictions for its metabolic stability and potential for transporter-mediated interactions would require more sophisticated modeling, its fundamental physicochemical characteristics are favorable.

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design and optimize inhibitors. rroij.com This approach is particularly prominent in the development of kinase inhibitors, where achieving both potency and selectivity is a significant challenge. rroij.comnih.gov The pyrrole scaffold, as seen in 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, is a "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors. nih.gov

The utility of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid as a building block in SBDD, particularly for kinase inhibitors like Sunitinib, is rooted in its specific structural features. The pyrrole ring itself can engage in crucial hydrogen bonding and van der Waals interactions within the ATP-binding pocket of kinases. rsc.org The substituents on the pyrrole ring play a vital role in orienting the molecule within the active site and can be modified to enhance binding affinity and selectivity. nih.gov

Key principles of structure-based drug design involving this pyrrole scaffold include:

Hinge-Binding Interactions: The pyrrole nitrogen can act as a hydrogen bond donor, mimicking the adenine (B156593) portion of ATP and forming a key interaction with the "hinge region" of the kinase active site. This anchoring interaction is a common feature of many kinase inhibitors.

Vectorial Protrusion for Selectivity: The carboxylic acid and formyl groups provide synthetic handles for introducing larger substituents. In the context of a larger molecule like Sunitinib, these positions are used to extend a side chain towards more solvent-exposed regions of the active site or to target unique sub-pockets, which can significantly enhance selectivity for a specific kinase over others. nih.gov

Applications in Chemical Biology and Advanced Materials Science

Utility as a Versatile Synthetic Building Block and Medicinal Chemistry Scaffold

There is no specific information available in the reviewed scientific literature regarding the use of 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid as a synthetic building block or a medicinal chemistry scaffold. While its functional groups—a carboxylic acid, an aldehyde, and a substituted pyrrole (B145914) ring—suggest potential utility in organic synthesis, no documented examples or research studies detailing its specific applications in the development of therapeutic agents have been found.

Development of Biochemical Probes for Cellular and Molecular Studies

No research has been published that describes the development or use of this compound as a biochemical probe. The design of such probes requires specific properties, such as fluorescence or affinity for a biological target, which have not been reported for this compound.

Integration into Organic Electronic Systems (e.g., Organic Semiconductors, Organic Light-Emitting Diodes)

The potential for this compound to be integrated into organic electronic systems has not been explored in the available scientific literature. There are no studies on its semiconducting, photoluminescent, or other electronic properties that would be relevant for applications in devices like organic semiconductors or OLEDs.

Exploration in Polymer Chemistry and Functional Materials

There is no documented research on the use of this compound in the field of polymer chemistry or in the development of functional materials. Its bifunctional nature could theoretically allow it to act as a monomer, but no such polymers or materials have been reported.

Future Perspectives and Emerging Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.